molecular formula C22H18N2OS B5102523 (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone

(2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone

Cat. No. B5102523
M. Wt: 358.5 g/mol
InChI Key: PHFAMCRUQQSHQC-UHFFFAOYSA-N
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Description

(2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone, also known as APDM, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which contains a thiazole ring, an amino group, and a biphenyl moiety. In recent years, APDM has attracted significant attention due to its ability to modulate various biological targets, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone is complex and involves the modulation of various biological targets. One of the main mechanisms of action of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone is its ability to inhibit the activity of HDACs, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone can alter the expression of various genes, leading to changes in cellular processes such as cell cycle regulation and apoptosis.
Biochemical and physiological effects:
(2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone has been shown to have various biochemical and physiological effects, depending on the target it interacts with. For example, (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity. Additionally, (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone has been shown to have neuroprotective effects by inhibiting the activity of CAs, which are enzymes that play a role in the regulation of intracellular pH.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone is its ability to modulate various biological targets, making it a versatile tool for studying different cellular processes. Additionally, (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone is relatively easy to synthesize and has been shown to have good stability in various biological environments. However, one of the main limitations of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone. One potential direction is the development of new derivatives of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone can be achieved through a multi-step process that involves the reaction of various starting materials. One of the most common synthesis routes involves the condensation of 2-aminothiophenol and benzaldehyde, followed by the addition of biphenylcarboxylic acid chloride. This reaction produces (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone in good yield and high purity, making it a suitable method for large-scale synthesis.

Scientific Research Applications

(2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone has been extensively studied for its potential applications in various fields of medicine, including cancer treatment, neuroprotection, and inflammation. One of the most promising applications of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone is its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). These enzymes play a crucial role in the progression of various diseases and are considered important targets for drug development.

properties

IUPAC Name

(2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c23-22-24-19(17-9-5-2-6-10-17)21(26-22)20(25)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19,21H,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFAMCRUQQSHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(SC(=N2)N)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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